molecular formula C19H19N3O4S B2621604 N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2415629-54-6

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2621604
CAS No.: 2415629-54-6
M. Wt: 385.44
InChI Key: NSFICZGFBWTOFN-UHFFFAOYSA-N
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Description

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an oxazole ring, and a phenyl group with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these steps include acyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-N’-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to its combination of a furan ring, an oxazole ring, and a phenyl group with a methylsulfanyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-11-17(12(2)26-22-11)15-9-8-13(25-15)10-20-18(23)19(24)21-14-6-4-5-7-16(14)27-3/h4-9H,10H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFICZGFBWTOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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